Ethyl 4-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-{5-OXO-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-3-AMIDO}BENZOATE is a complex organic compound featuring a pyrrolidine ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-OXO-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-3-AMIDO}BENZOATE typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoate Ester: This step often involves esterification reactions.
Amide Bond Formation: The final step involves coupling the pyrrolidine derivative with the benzoate ester through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-OXO-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or other electrophiles/nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 4-{5-OXO-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-3-AMIDO}BENZOATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-OXO-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Benzoate Esters: Other benzoate esters, like methyl benzoate, have similar ester functional groups.
Amides: Compounds with amide linkages, such as N-phenylacetamide, are structurally related.
Uniqueness
ETHYL 4-{5-OXO-1-[4-(PROPAN-2-YL)PHENYL]PYRROLIDINE-3-AMIDO}BENZOATE is unique due to its combination of a pyrrolidine ring, a benzoate ester, and an amide linkage. This combination imparts specific chemical and biological properties that are not found in simpler or less complex analogs.
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 4-[[5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H26N2O4/c1-4-29-23(28)17-5-9-19(10-6-17)24-22(27)18-13-21(26)25(14-18)20-11-7-16(8-12-20)15(2)3/h5-12,15,18H,4,13-14H2,1-3H3,(H,24,27) |
InChI Key |
UTEVONOFVKEWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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